![molecular formula C11H5BrOS B2786053 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one CAS No. 20875-65-4](/img/structure/B2786053.png)

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

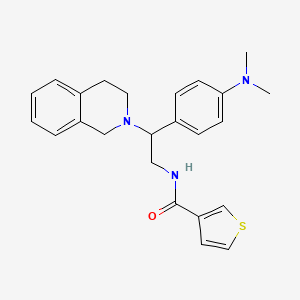

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a chemical compound that belongs to the class of naphthothiophene ketones. It has a molecular formula of C11H5BrOS .

Synthesis Analysis

The synthesis of this compound was prepared from naphthalene-1-thiol . The thiophenone core was hydrolyzed and dimethylated . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H5BrOS . The molecular weight is 265.12.Wissenschaftliche Forschungsanwendungen

Derivative Synthesis

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a compound that has been explored in the context of synthesizing various derivatives. For instance, derivatives including alcohols, ketones, and halogen derivatives of partially reduced naphtho-[1,8-bc] thiophene have been synthesized, as well as the sulfones of several of these compounds (Campaigne & Knapp, 1970). Another study focused on the reactivity of 2-bromothiapseudophenalenone and 2-bromothiapseudophenalenium salt, leading to the synthesis of substituted hydroxyiminothiapseudophenalenone derivatives (Neidlein & Seel, 1977).

Material Studies

Research has also been conducted in the field of material studies. One notable study involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. These compounds exhibited solid emission, suggesting potential use in optoelectronic conjugated materials (Zhang et al., 2021).

Mass Spectrometry Analysis

The high-resolution mass spectra of derivatives of naphtho[1,8-bc]-thiophen have been analyzed, emphasizing the stability of the naphtho-[1,8-bc]thienylium cation. This is significant for understanding the structural and chemical properties of these derivatives (Hawthone & Porter, 1968).

Synthesis and Reactivity Studies

Extensive research has been conducted on the synthesis and reactivity of various naphtho[1,8-bc]thiophene derivatives. For example, a study on the synthesis and functionalization of 3-bromonaphtho[2,3b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, showcased the preparation of a versatile set of derivatives (Burke et al., 2021).

Zukünftige Richtungen

The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibited solid emission, which made them potential candidates for use in optoelectronic conjugated materials . This suggests that 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one and its derivatives could have potential applications in the field of optoelectronics.

Eigenschaften

IUPAC Name |

9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXKRCALJDCYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)

![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)

methanone](/img/structure/B2785982.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)

![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B2785993.png)